3-[Ethyl(propyl)amino]propane-1-thiol
Description
3-[Ethyl(propyl)amino]propane-1-thiol is a sulfur-containing organic compound characterized by a propane backbone with a thiol (-SH) group at the first carbon and a secondary amine group at the third carbon, substituted with ethyl (C₂H₅) and propyl (C₃H₇) chains. Its molecular formula is C₈H₁₉NS, with a molecular weight of 161.3 g/mol. This compound is likely utilized in pharmaceutical synthesis or coordination chemistry due to its dual functional groups .
Properties
CAS No. |
3592-75-4 |
|---|---|
Molecular Formula |
C8H19NS |
Molecular Weight |
161.31 g/mol |
IUPAC Name |
3-[ethyl(propyl)amino]propane-1-thiol |
InChI |
InChI=1S/C8H19NS/c1-3-6-9(4-2)7-5-8-10/h10H,3-8H2,1-2H3 |
InChI Key |
IVHTXDLVDSUVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCCS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between 3-[Ethyl(propyl)amino]propane-1-thiol and structurally related compounds:
Reactivity and Stability
- Thiol vs. Hydroxyl Groups : The thiol group in the target compound is more acidic (pKa ~10) compared to hydroxyl groups (pKa ~15–18), enhancing its nucleophilicity and susceptibility to oxidation (e.g., forming disulfides). In contrast, hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen bonding, improving water solubility but limiting redox activity .
- Aromatic vs. The target compound’s ethyl/propyl chains increase lipophilicity (higher log P), favoring membrane permeability .
Research Findings and Challenges
- Stability Issues : Thiol oxidation necessitates inert storage conditions for the target compound, whereas hydroxylated analogs are more stable but less reactive .
- Impurity Profiles : USP guidelines () highlight stringent controls for amine-related impurities (e.g., dealkylated byproducts), which may also apply to the target compound .
- Toxicity : Perfluorinated compounds () pose environmental persistence concerns, whereas the target compound’s biodegradability remains unexplored .
Preparation Methods
Reactivity of Thiol and Amino Groups
The thiol group’s high nucleophilicity demands inert atmospheres (e.g., nitrogen or argon) during synthesis to prevent oxidation to disulfides. Meanwhile, the tertiary amine’s steric hindrance complicates direct alkylation, favoring instead reductive amination or Michael addition pathways.
Synthetic Routes and Methodologies
Reported methods for analogous compounds suggest three primary strategies for synthesizing this compound:
Nucleophilic Substitution of Propanediol Derivatives
This approach adapts methodologies from 2-amino-1,3-propanediol syntheses, where hydroxyl groups are converted to leaving groups (e.g., tosylate or bromide) for subsequent substitution.
Procedure :
- Tosylation of 3-Amino-1,2-propanediol : React 3-amino-1,2-propanediol with p-toluenesulfonyl chloride in dichloromethane, catalyzed by triethylamine, to yield 3-amino-1-tosyl-2-propanol.
- Thiol Introduction : Substitute the tosyl group with thiourea under reflux, followed by acidic hydrolysis to generate the thiol.
- Reductive Amination : React the intermediate with ethyl and propyl aldehydes under hydrogenation (H₂, 50–60 psi) using palladium on carbon (Pd/C) to install the tertiary amine.
Challenges : Competing elimination reactions during substitution and incomplete amination require meticulous temperature control (40–60°C) and excess amine reagents.
Catalytic Amination of Thiol Precursors
Building on CN104610074A’s two-step hydrolysis and amination, this route prioritizes amine installation before thiolation:
Procedure :
- Epoxide Formation : Treat epichlorohydrin with ethyl-propyl amine in aqueous methanesulfonic acid (0.6–0.8%) at 58–62°C to form 3-[ethyl(propyl)amino]propane-1,2-epoxide.
- Epoxide Ring-Opening : React the epoxide with sodium hydrosulfide (NaSH) in toluene at 80–85°C, catalyzed by sulfuric acid (0.6–1%), to yield the thiol.
Optimization :
One-Pot Thiol-Amine Coupling
A novel, though less validated, method involves simultaneous introduction of thiol and amine groups via Michael addition:
Procedure :
- Base-Catalyzed Addition : React acrylonitrile with ethyl-propyl amine in ethanol, followed by sodium hydrosulfide (NaSH), at 50°C for 6 hours.
- Reduction : Hydrogenate the nitrile intermediate (Raney nickel, H₂, 100°C) to the primary amine, then reduce further to the thiol.
Yield Limitations : Competing polymerization of acrylonitrile caps yields at ~50%, necessitating excess reagents.
Catalytic Systems and Reaction Optimization
Acid Catalysts in Hydrolysis and Amination
As demonstrated in CN104610074A, methanesulfonic acid (0.6–0.8%) and dilute sulfuric acid (0.6–1%) synergize to stabilize intermediates and suppress side reactions during epoxide formation.
Key Parameters :
| Parameter | Range | Effect on Yield |
|---|---|---|
| Methanesulfonic Acid | 0.6–0.8% | Maximizes epoxide selectivity |
| Reaction Temperature | 58–62°C (Step 1) | Minimizes decomposition |
| Sulfuric Acid | 0.6–1% | Accelerates ring-opening |
Reductive Amination Catalysts
Palladium on carbon (5–10% Pd) under moderate hydrogen pressure (50–60 psi) effectively reduces imine intermediates while preserving the thiol group. Alternatives like platinum oxide (PtO₂) risk over-reduction to disulfides.
Purification and Characterization
Vacuum Distillation
Post-reaction mixtures are distilled under high vacuum (-0.096 to -0.1 MPa) to isolate this compound, boiling at 92–96°C. Co-distilled water is removed via molecular sieves.
Chromatographic Techniques
Silica gel column chromatography (ethyl acetate/hexane, 1:4) resolves thiol-amine adducts, though thiol oxidation necessitates eluent degassing.
Q & A
Q. What novel separation technologies enhance the purification of this compound from complex reaction mixtures?
- Methodological Answer : Membrane-based nanofiltration (MWCO = 300 Da) separates the target compound from higher-MW byproducts. Simulated Moving Bed (SMB) chromatography improves throughput for large-scale research batches. Solvent-resistant membranes (e.g., polyimide) prevent swelling in thiol-containing environments .
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